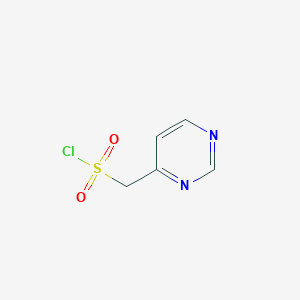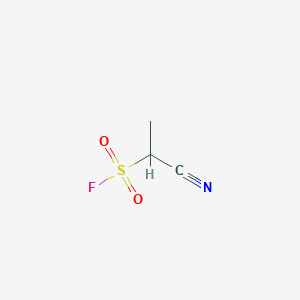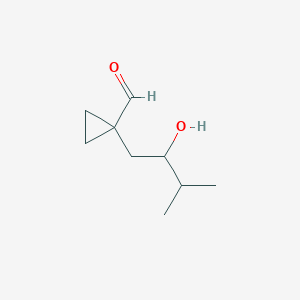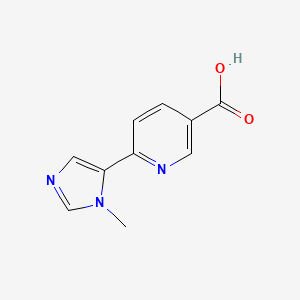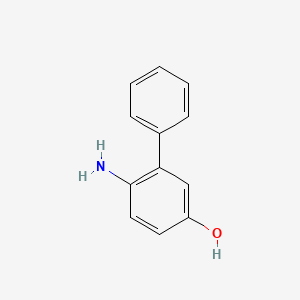
4-Amino-3-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-phenylphenol is an organic compound with the molecular formula C₁₂H₁₁NO It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and a phenyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-phenylphenol can be synthesized through several methods. One common approach involves the reduction of 4-nitro-3-phenylphenol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method includes the nucleophilic aromatic substitution of 4-chloro-3-phenylphenol with ammonia under high temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The reaction is typically carried out in a high-pressure reactor with hydrogen gas and a palladium or platinum catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-phenylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-nitroso-3-phenylphenol or 4-nitro-3-phenylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Amino-3-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Amino-3-phenylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-phenylphenol
- 4-Amino-3-methylphenol
- 4-Amino-3-chlorophenol
Comparison
4-Amino-3-phenylphenol is unique due to the presence of both an amino group and a phenyl group on the benzene ring, which imparts distinct chemical reactivity and potential applications. Compared to 4-Amino-2-phenylphenol, the position of the phenyl group affects the compound’s steric and electronic properties, leading to different reactivity patterns. Similarly, the presence of substituents like methyl or chlorine in other compounds can significantly alter their chemical behavior and applications.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-amino-3-phenylphenol |
InChI |
InChI=1S/C12H11NO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H,13H2 |
InChI Key |
ACTPUQAHTZXJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


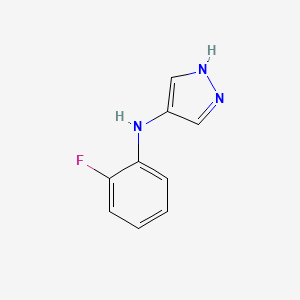
![1-(1-Methyl-1H-pyrazol-4-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13263838.png)
![1-(Chloromethyl)-8-oxaspiro[4.5]decane](/img/structure/B13263859.png)
![(2-Methylpentan-3-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13263861.png)
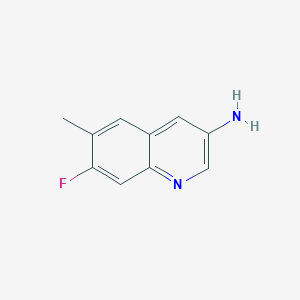
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13263866.png)
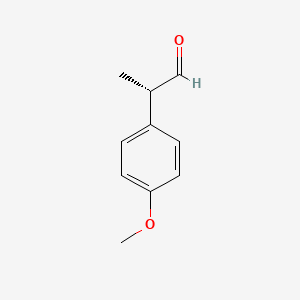
amine](/img/structure/B13263889.png)
![3-[4-(Methylsulfanyl)phenyl]butan-2-ol](/img/structure/B13263894.png)
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13263908.png)
